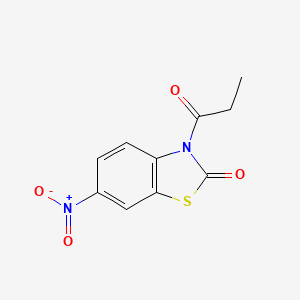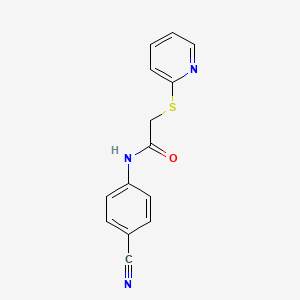![molecular formula C19H24N2O4 B5524296 (3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)
(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step processes, including reactions such as three-component condensations, and specific transformations that lead to the formation of desired products with confirmed structures through NMR, X-ray crystallography, and mass spectrometry. For instance, a method for synthesizing pyrrolidine-2,3-dione derivatives showcases the complexity and precision required in generating compounds with similar backbones (Nguyen & Dai, 2023).
Molecular Structure Analysis
X-ray diffraction data and crystallography provide insight into the molecular structure of similar compounds, offering details like unit-cell dimensions, space group, and molecular conformation. The reported X-ray powder diffraction data for related compounds underline the importance of precise structural determination in understanding the compound's properties and potential applications (Wang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of novel heterocyclic structures, highlighting the compound's reactivity and the potential for diverse chemical transformations. For example, the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids emphasize the compound's versatility in forming complex molecular arrangements (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding how the compound interacts in different environments and its stability under various conditions. The detailed crystal structure and molecular conformation analysis provide insights into the compound's physical characteristics and how they may influence its chemical behavior and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives or undergoing specific transformations, are integral to comprehensively understanding the compound's applications and utility in research and development. Studies on related compounds, such as the acylation reactions and the synthesis of esters, shed light on the chemical versatility and potential modifications that can enhance the compound's utility in various fields (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- X-ray Powder Diffraction Studies : Compounds similar to the specified chemical have been analyzed using X-ray powder diffraction to determine their crystal structure, aiding in the development of new pharmaceuticals. For example, a study on the anticoagulant apixaban's intermediate provides detailed structural insights crucial for drug synthesis (Qing Wang et al., 2017).
Chemical Reactions and Mechanisms
- Three-Component Reactions : Research into the reactivity of similar compounds, involving three-component reactions, has contributed to the understanding of complex chemical transformations, essential for synthesizing novel pharmacologically active molecules (P. Mukovoz et al., 2015).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antimycobacterial Activity : Studies on derivatives of pyridine carboxylic acid, which share a similar structural motif with the specified compound, have shown significant antimicrobial and antimycobacterial activity. These findings are valuable for the development of new antibiotics and treatments for mycobacterial infections (.. R.V.Sidhaye et al., 2011).
Catalysis and Functionalization
- C-H Bond Functionalization : The use of pyrrolidine and related cyclic amines in redox-annulations showcases advanced methodologies in C-H bond functionalization, pivotal for constructing complex organic molecules efficiently (Y. Kang et al., 2015).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)-1-[2-(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-6-2-3-7-14(13)15-10-21(11-16(15)19(24)25)18(23)12-20-9-5-4-8-17(20)22/h2-3,6-7,15-16H,4-5,8-12H2,1H3,(H,24,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHYGUCIUXAWBF-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)CN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)


![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)
![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)


![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)